molecular formula C15H13BrN2OS B11009526 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11009526
M. Wt: 349.2 g/mol
InChI Key: NKTJWIAKZMBWHF-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a brominated indole moiety and a thiophene ring linked via an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane to yield 4-bromoindole.

    Formation of Acetamide Linker: The 4-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Attachment of Thiophene Group: Finally, the acetamide intermediate is coupled with thiophen-2-ylmethylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The indole and thiophene moieties are known to exhibit various biological activities, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, contributing to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    2-(4-bromo-1H-indol-1-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of thiophene.

Uniqueness

The uniqueness of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its specific combination of indole, bromine, and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13BrN2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H13BrN2OS/c16-13-4-1-5-14-12(13)6-7-18(14)10-15(19)17-9-11-3-2-8-20-11/h1-8H,9-10H2,(H,17,19)

InChI Key

NKTJWIAKZMBWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC3=CC=CS3)C(=C1)Br

Origin of Product

United States

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